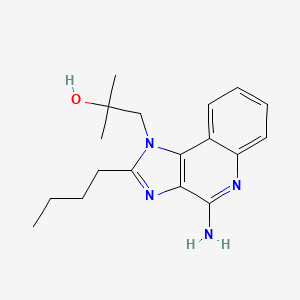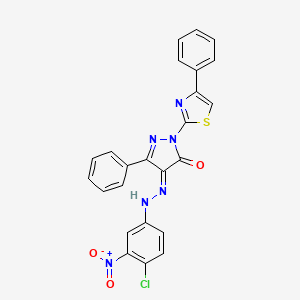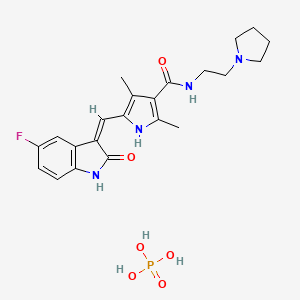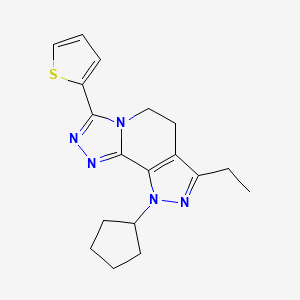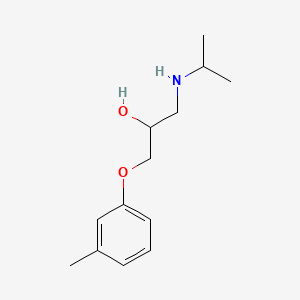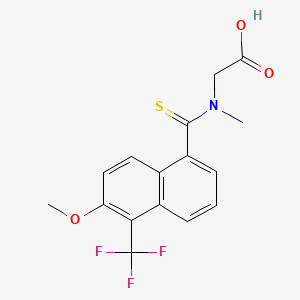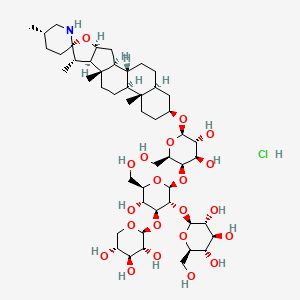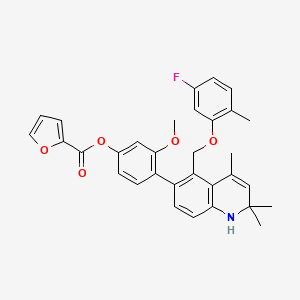![molecular formula C42H54O20 B1683263 [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate CAS No. 81781-28-4](/img/structure/B1683263.png)
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate
描述
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate is a novel antimicrobial agent that has shown promising results in combating various bacterial infections. This compound is part of a new class of antibiotics designed to target resistant bacterial strains, making it a valuable addition to the current arsenal of antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate involves a multi-step process that includes the formation of its core structure followed by functional group modifications. The initial step typically involves the construction of a heterocyclic core, which is then functionalized through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. This method involves the use of genetically modified microorganisms that are capable of producing the antibiotic in large quantities. The fermentation process is followed by extraction and purification steps to isolate the antibiotic in its active form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions: [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the antibiotic’s activity and spectrum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess altered antimicrobial properties. These derivatives are often tested for enhanced efficacy and reduced resistance.
科学研究应用
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new strategies for combating resistant strains.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections, particularly in hospital settings.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the peptidoglycan synthesis pathway, leading to the disruption of cell wall formation and ultimately causing bacterial cell lysis. The molecular targets include penicillin-binding proteins and other key enzymes that are essential for maintaining cell wall integrity.
相似化合物的比较
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporin: Similar mechanism of action but differs in its spectrum of activity and resistance profile.
Carbapenem: Broad-spectrum antibiotic with a similar target but different resistance mechanisms.
Uniqueness of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate: this compound is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. Its novel structure allows it to bind to bacterial targets with high affinity, making it effective against strains that have developed resistance to traditional antibiotics.
属性
CAS 编号 |
81781-28-4 |
|---|---|
分子式 |
C42H54O20 |
分子量 |
878.9 g/mol |
IUPAC 名称 |
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate |
InChI |
InChI=1S/C42H54O20/c1-16-10-21-27(31(48)29-28(32(21)51-7)23(11-22(45)30(29)47)57-20-13-37(5,49)38(6,54-14-20)58-19(4)44)33-26(16)34-35-41(60-33,39(15-55-39)42(61-34,62-35)36(52-8)53-9)59-25-12-24(46)40(50,17(2)43)18(3)56-25/h10,17-18,20,22-25,34-36,43,45-46,48-50H,11-15H2,1-9H3 |
InChI 键 |
KXLOPASAZGAWAW-DZONLFDYSA-N |
SMILES |
CC1C(C(CC(O1)OC23C4C(C5=C(O2)C6=C(C=C5C)C(=C7C(CC(C(=O)C7=C6O)O)OC8CC(C(OC8)(C)OC(=O)C)(C)O)OC)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC23C4C(C5=C(O2)C6=C(C=C5C)C(=C7C(CC(C(=O)C7=C6O)O)OC8CC(C(OC8)(C)OC(=O)C)(C)O)OC)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Trioxacarcin C; DC-45-B2; Antibiotic DC 45B2; Trioxacarcin A,7'-deoxo-7'-hydroxy |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


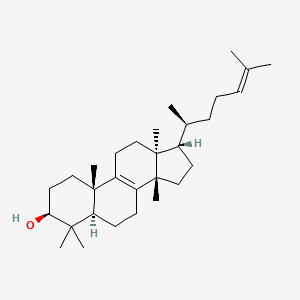
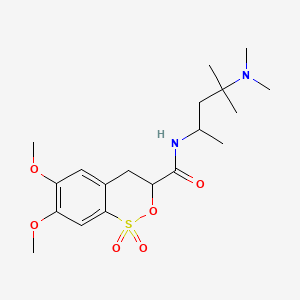
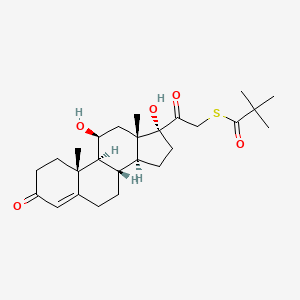
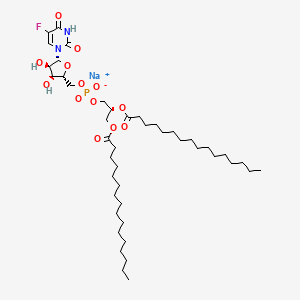
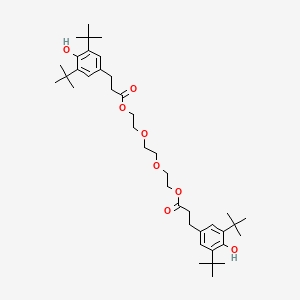
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
